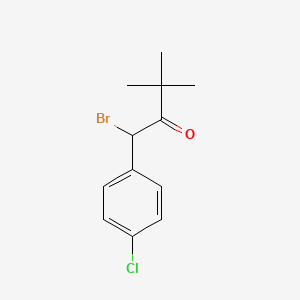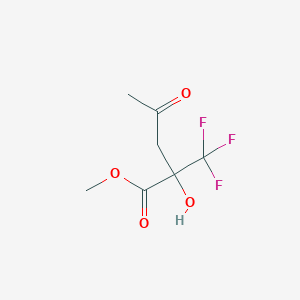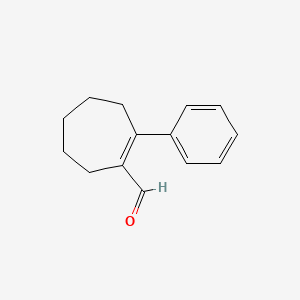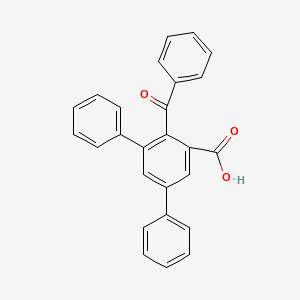
2-Benzoyl-3,5-diphenylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzoyl-3,5-diphenylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoyl group and two phenyl groups attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-3,5-diphenylbenzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where benzoyl chloride reacts with a substituted benzene in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized versions of laboratory methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-Benzoyl-3,5-diphenylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
科学的研究の応用
2-Benzoyl-3,5-diphenylbenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Benzoyl-3,5-diphenylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as its role in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
Benzoylbenzoic acid: A simpler analog with one benzoyl group and one benzoic acid group.
Diphenylbenzoic acid: Contains two phenyl groups attached to a benzoic acid core.
Uniqueness
2-Benzoyl-3,5-diphenylbenzoic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and potential applications. Its multiple aromatic rings and functional groups make it a versatile compound in various fields of research and industry.
特性
CAS番号 |
113710-69-3 |
|---|---|
分子式 |
C26H18O3 |
分子量 |
378.4 g/mol |
IUPAC名 |
2-benzoyl-3,5-diphenylbenzoic acid |
InChI |
InChI=1S/C26H18O3/c27-25(20-14-8-3-9-15-20)24-22(19-12-6-2-7-13-19)16-21(17-23(24)26(28)29)18-10-4-1-5-11-18/h1-17H,(H,28,29) |
InChIキー |
FYPDIRUBQYXZEV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C(=O)O)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


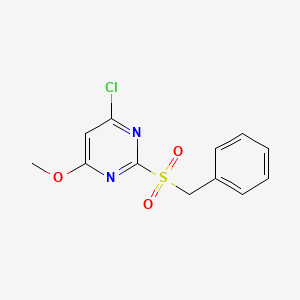
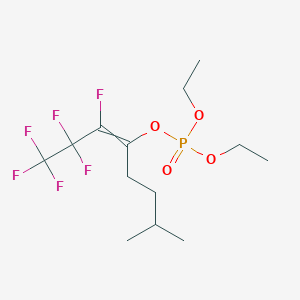
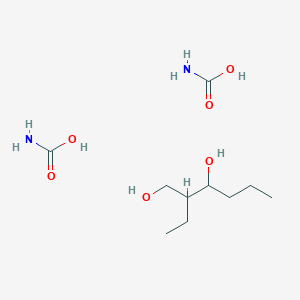
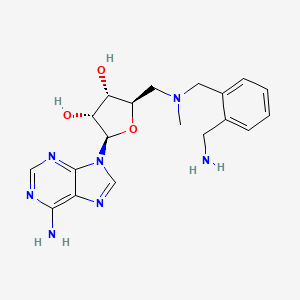
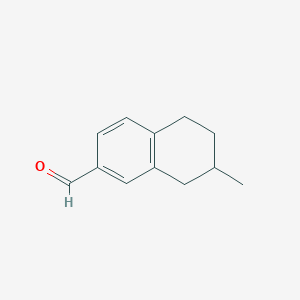
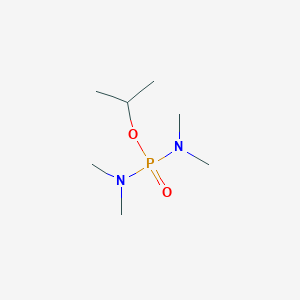
![2-[(2-Methylpropan-2-yl)oxy]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B14293379.png)
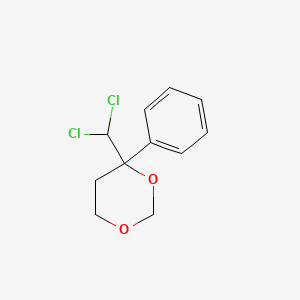
![[(2-Oxo-cyclopentylidenemethyl)amino]acetic acid ethyl ester](/img/structure/B14293384.png)
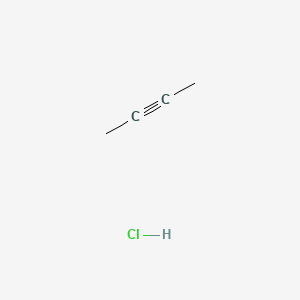
![5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine](/img/structure/B14293417.png)
